molecular formula C9H11ClN2O B5117151 N-(4-chlorobenzyl)-N'-methylurea CAS No. 13278-62-1

N-(4-chlorobenzyl)-N'-methylurea

Cat. No. B5117151
CAS RN: 13278-62-1
M. Wt: 198.65 g/mol
InChI Key: HVAYRAHLBHKAFM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMU and has been studied extensively for its biological and physiological effects.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-methylurea has been studied extensively for its potential applications in various fields. One of the most significant applications of CMU is in the field of cancer research. Studies have shown that CMU has potent anticancer properties and can inhibit the growth of cancer cells. Furthermore, CMU has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-methylurea is not fully understood. However, studies have shown that CMU inhibits the activity of enzymes that are involved in cell division and proliferation. This inhibition leads to the arrest of cell growth and ultimately cell death. CMU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-methylurea has been found to have significant biochemical and physiological effects. Studies have shown that CMU can induce DNA damage, leading to the activation of DNA repair mechanisms. Furthermore, CMU has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. These effects make CMU a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-chlorobenzyl)-N'-methylurea is its high potency. CMU has been found to be effective at low concentrations, making it a cost-effective option for research laboratories. However, one of the limitations of CMU is its potential toxicity. High concentrations of CMU can have adverse effects on cell viability and may lead to cell death.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-methylurea. One of the significant areas of research is the development of new cancer therapies based on CMU. Furthermore, studies are needed to understand the mechanism of action of CMU fully. This understanding will help in the development of more effective therapies. Another area of research is the development of new synthetic methods for CMU, which can lead to improved yields and purity.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has significant potential in scientific research. Its potent anticancer, antifungal, and antibacterial properties make it a potential candidate for the development of new therapies. The synthesis method of CMU has been optimized for high yields and purity, making it a cost-effective option for research laboratories. However, the potential toxicity of CMU is a limitation that needs to be addressed. Overall, further research on CMU is needed, and it holds promise for the development of new therapies in the future.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-methylurea involves the reaction of 4-chlorobenzylamine with methyl isocyanate. This reaction takes place in the presence of a catalyst such as triethylamine and yields CMU as a white crystalline solid. This synthesis method has been widely used in research laboratories and has been optimized for high yields and purity.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYRAHLBHKAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870023
Record name N-[(4-Chlorophenyl)methyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13278-62-1
Record name NSC75937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(4-Chlorophenyl)methyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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